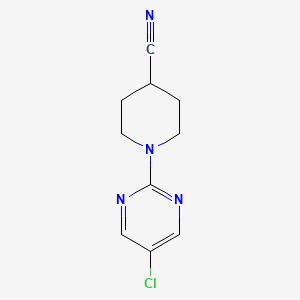

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile

描述

属性

IUPAC Name |

1-(5-chloropyrimidin-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWRQTOEJRBYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine derivative with a piperidine precursor.

Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

化学反应分析

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile serves as a lead compound in drug development, particularly targeting several therapeutic areas:

- Diabetes Management : Research has indicated that compounds similar to this compound can act as G-protein-coupled receptor 119 (GPR119) agonists. These agonists stimulate glucose-dependent insulin release and promote incretin secretion, making them potential candidates for type 2 diabetes treatment .

- Cancer Therapy : The compound has shown promise in anticancer applications. For instance, derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description |

|---|---|

| Multi-step Reactions | Involves the formation of the piperidine ring followed by substitution reactions to introduce the chloropyrimidine and cyano groups. |

| Cyclization Techniques | Utilizes cyclization strategies to create the piperidine structure efficiently. |

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Diabetes Treatment

A study explored the efficacy of GPR119 agonists derived from this compound in rodent models of diabetes. Results indicated significant improvements in glucose tolerance and insulin sensitivity, paving the way for further clinical trials .

Case Study 2: Anticancer Activity

Research demonstrated that modifications to the piperidine structure enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The study utilized a structure–activity relationship approach to optimize the compound's anticancer properties .

作用机制

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs, their synthetic yields, and functional characteristics:

Structural and Functional Insights

- Chloropyrimidine vs. Bromoisothiazolo-Pyridine : Compound 10d replaces chloropyrimidine with a bromoisothiazolo-pyridine core, increasing molecular weight (322.9961 vs. ~280 for the target) and altering antiviral activity .

- Synthetic Efficiency : The target compound’s 58% yield is lower than 10d ’s 86% , likely due to steric hindrance during pyrimidine coupling.

Pharmacological Activity

- GPCR Targeting : BMS-903452, derived from the target scaffold, shows potent GPR119 agonism (EC₅₀ = 28 nM) for diabetes treatment, whereas the target itself lacks direct receptor data .

- Antiviral Potential: Compound 10d inhibits dengue virus replication (IC₅₀ = 0.8 μM) via AAK1/GAK kinase inhibition, suggesting the scaffold’s adaptability to antiviral design .

Physicochemical and Metabolic Properties

- Lipophilicity : The trifluoromethylphenyl group in 10a increases logP to ~3.5, favoring blood-brain barrier penetration but raising CYP450 inhibition risks .

- Metabolic Stability : The cyclopropyl-benzyl derivative 2.120c exhibits extended half-life (>6 h) due to reduced oxidative metabolism .

Quality Control Considerations

Impurity profiles (e.g., EP-listed impurities in ) highlight the need for rigorous chromatography (e.g., 2% MeOH/CH₂Cl₂ ) to isolate the target compound from byproducts like 8-azaspiro[4.5]decane derivatives .

生物活性

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 5-chloropyrimidin-2-yl group and a carbonitrile functional group. The synthesis typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. Various synthetic routes have been reported, highlighting the versatility of pyrimidine derivatives in drug development.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrimidine derivatives induced apoptosis in cancer cell lines, such as FaDu (hypopharyngeal carcinoma), with improved cytotoxicity compared to standard treatments like bleomycin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(5-Chloropyrimidin-2-yl)piperidine | FaDu | 12.3 | Apoptosis induction |

| Bleomycin | FaDu | 15.7 | DNA damage |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In vitro studies reported minimum inhibitory concentrations (MIC) against various bacterial strains, including Mycobacterium tuberculosis. The MIC values for related compounds ranged from 0.5 to 4 µg/mL against resistant strains, indicating strong potential for treating infections .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(5-Chloropyrimidin-2-yl)piperidine | M. tuberculosis | 0.5 |

| Control (Standard Antibiotics) | M. tuberculosis | 2 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable as well. In studies assessing COX-2 inhibition, related pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential as therapeutic agents in inflammatory diseases .

Table 3: COX-2 Inhibition Comparison

| Compound | IC50 (µM) |

|---|---|

| 1-(5-Chloropyrimidin-2-yl)piperidine | 0.04 |

| Celecoxib | 0.04 |

Case Study 1: Cancer Treatment

In a clinical trial setting, the efficacy of a pyrimidine derivative similar to 1-(5-Chloropyrimidin-2-yl)piperidine was evaluated in patients with advanced solid tumors. The results indicated a partial response in several patients, with manageable side effects, leading to further investigations into its mechanism and optimization for clinical use.

Case Study 2: Tuberculosis Treatment

A study focused on the application of this compound against drug-resistant M. tuberculosis strains showed promising results, with significant reductions in bacterial load observed in treated subjects compared to controls. This underscores the potential for developing new antitubercular therapies based on pyrimidine scaffolds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyrimidine derivatives using phosphoryl chloride (POCl₃) under reflux conditions is a key step, followed by coupling with piperidine-4-carbonitrile . Intermediates are characterized using HPLC, NMR, and mass spectrometry to confirm purity and structural integrity. Piperidine is often employed as a catalyst or base in such reactions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns on the pyrimidine and piperidine rings.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Ensures stoichiometric consistency .

Thermodynamic studies (e.g., DSC/TGA) assess stability under varying temperatures .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like piperidine or DBU to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Temperature Control : Optimize reflux temperatures (e.g., 80–100°C) to minimize side reactions .

- Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress in real time.

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple concentrations to identify nonlinear effects.

- Cell Line Validation : Use isogenic cell lines to rule out genetic variability in cytotoxicity studies.

- Statistical Rigor : Apply ANOVA or multivariate analysis to differentiate signal from noise .

For example, antimicrobial activity discrepancies may arise from differences in bacterial membrane permeability, requiring standardized MIC/MBC protocols .

Q. What computational and experimental approaches elucidate the pharmacological mechanism of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized receptors.

- In Vitro Assays : Use fluorescence polarization or ELISA to validate enzyme inhibition .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。